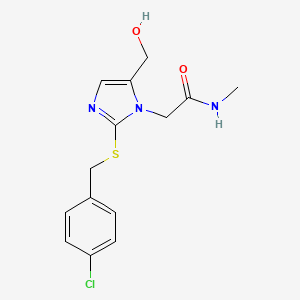
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H16ClN3O2S and its molecular weight is 325.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide, with CAS Number 921568-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 351.9 g/mol
- Structure : The compound features an imidazole ring, a hydroxymethyl group, and a thioether linkage which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the imidazole ring and the introduction of the thioether group. The synthetic route may include:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors.
- Nucleophilic Substitution : Reaction of a chlorobenzyl halide with a thiol.
- Acetamide Formation : Alkylation using N-methylacetamide.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects:
Anticonvulsant Activity
Research has demonstrated that derivatives of imidazole compounds exhibit anticonvulsant properties. For instance:
- A study evaluated several imidazole derivatives for their anticonvulsant activity against maximal electroshock seizure (MES) models, revealing significant protective effects at specific doses (30, 100, and 300 mg/kg) .
Inhibition Studies
The compound's structural features suggest potential inhibition of various enzymes:
- Monoamine Oxidase (MAO) : Some imidazole derivatives have shown selective inhibition towards MAO-B, which is crucial for neurodegenerative disease treatment .
- Acetylcholinesterase (AChE) : Compounds with similar structures displayed mixed-type inhibition against AChE, indicating potential use in treating Alzheimer's disease .
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as:
- Enzymes : Inhibition of MAO and AChE.
- Receptors : Modulation of neurotransmitter systems involved in seizure activity.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVHIJWNAKHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














